Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride
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Overview
Description
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride typically involves the esterification of benzilic acid with 2-methylene-3-quinuclidinol. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and reduce costs. These methods can include continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted quinuclidinyl esters .
Scientific Research Applications
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the manufacture of various pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and receptor activity. The compound’s structure allows it to bind to these receptors and exert its effects through competitive inhibition or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: This compound is structurally similar and shares some pharmacological properties, particularly its interaction with muscarinic receptors.
Benzilic acid: As a precursor, benzilic acid shares some chemical properties and is involved in similar reactions.
Uniqueness
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride is unique due to its specific ester linkage and the presence of the quinuclidine moiety. This structure imparts distinct chemical and pharmacological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
102338-82-9 |
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Molecular Formula |
C22H24ClNO3 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(2-methylidene-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H23NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,1,12-15H2;1H |
InChI Key |
MQVXVBAMSOWIEA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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